

Application Notes: Assessing Apoptosis Induced by Idh2R140Q-IN-1

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Compound of Interest

Compound Name: *Idh2R140Q-IN-1*

Cat. No.: *B12401043*

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Introduction

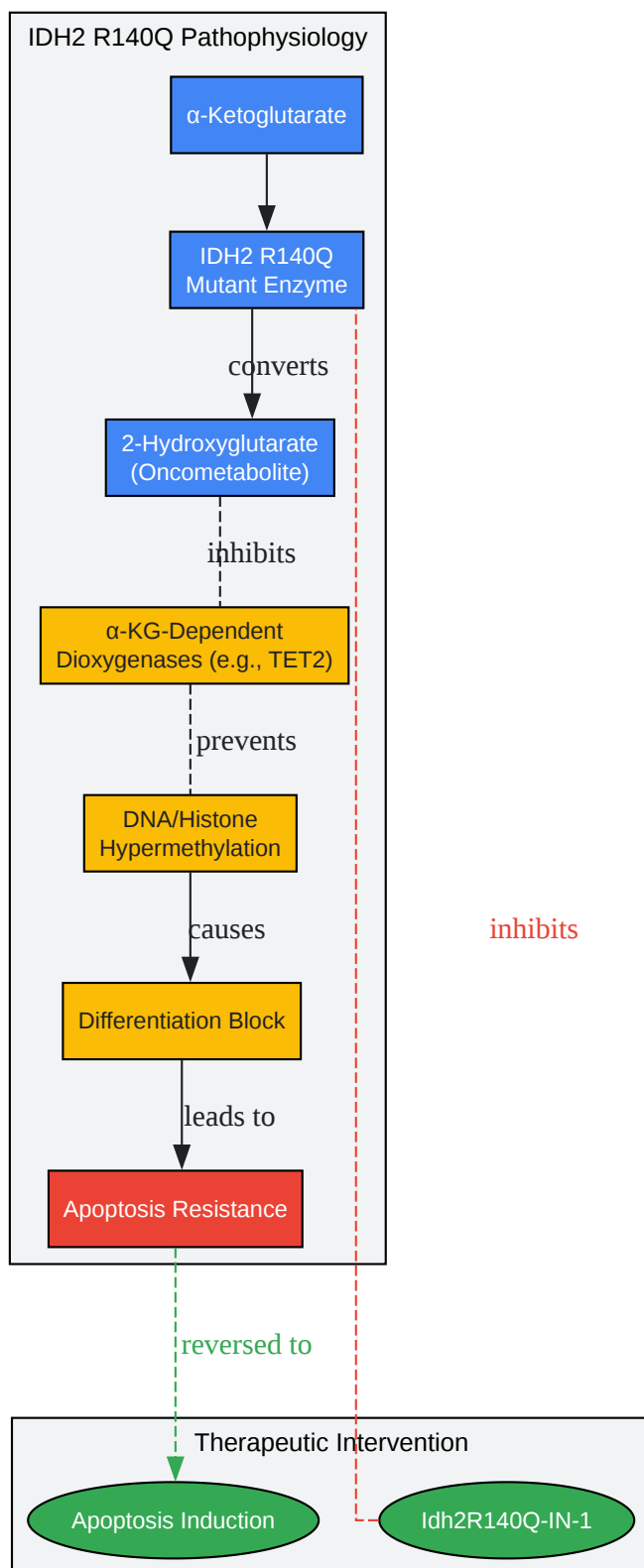
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, are a common feature in several cancers, including acute myeloid leukemia (AML).^{[1][2][3]} This mutation confers a neomorphic enzymatic activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).^{[3][4][5]} The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, such as TET family enzymes, causing widespread epigenetic changes, including DNA and histone hypermethylation.^{[4][5]} This dysregulation blocks cellular differentiation and promotes resistance to apoptosis, contributing to leukemogenesis.^{[1][3][4]}

Idh2R140Q-IN-1 is a potent and selective small-molecule inhibitor designed to target the mutant IDH2 R140Q enzyme. By blocking the production of 2-HG, the inhibitor aims to reverse the epigenetic blockade, restore normal cellular differentiation, and induce apoptosis in cancer cells.^{[1][4]} These application notes provide a comprehensive set of protocols for researchers to assess the pro-apoptotic effects of **Idh2R140Q-IN-1** in cancer cell lines harboring the IDH2 R140Q mutation.

Mechanism of Action: From IDH2 R140Q Inhibition to Apoptosis

The primary mechanism of **Idh2R140Q-IN-1** is the specific inhibition of the mutant IDH2 R140Q enzyme, which leads to a significant reduction in intracellular 2-HG levels. This restores the activity of α -KG-dependent dioxygenases, reversing the hypermethylation phenotype associated with the mutation. The subsequent changes in gene expression lift the block on

cellular differentiation and reactivate intrinsic apoptotic pathways.[4][6] Key downstream effects include the modulation of anti-apoptotic proteins like Bcl-xL and the activation of executioner caspases, leading to programmed cell death.[1][7]



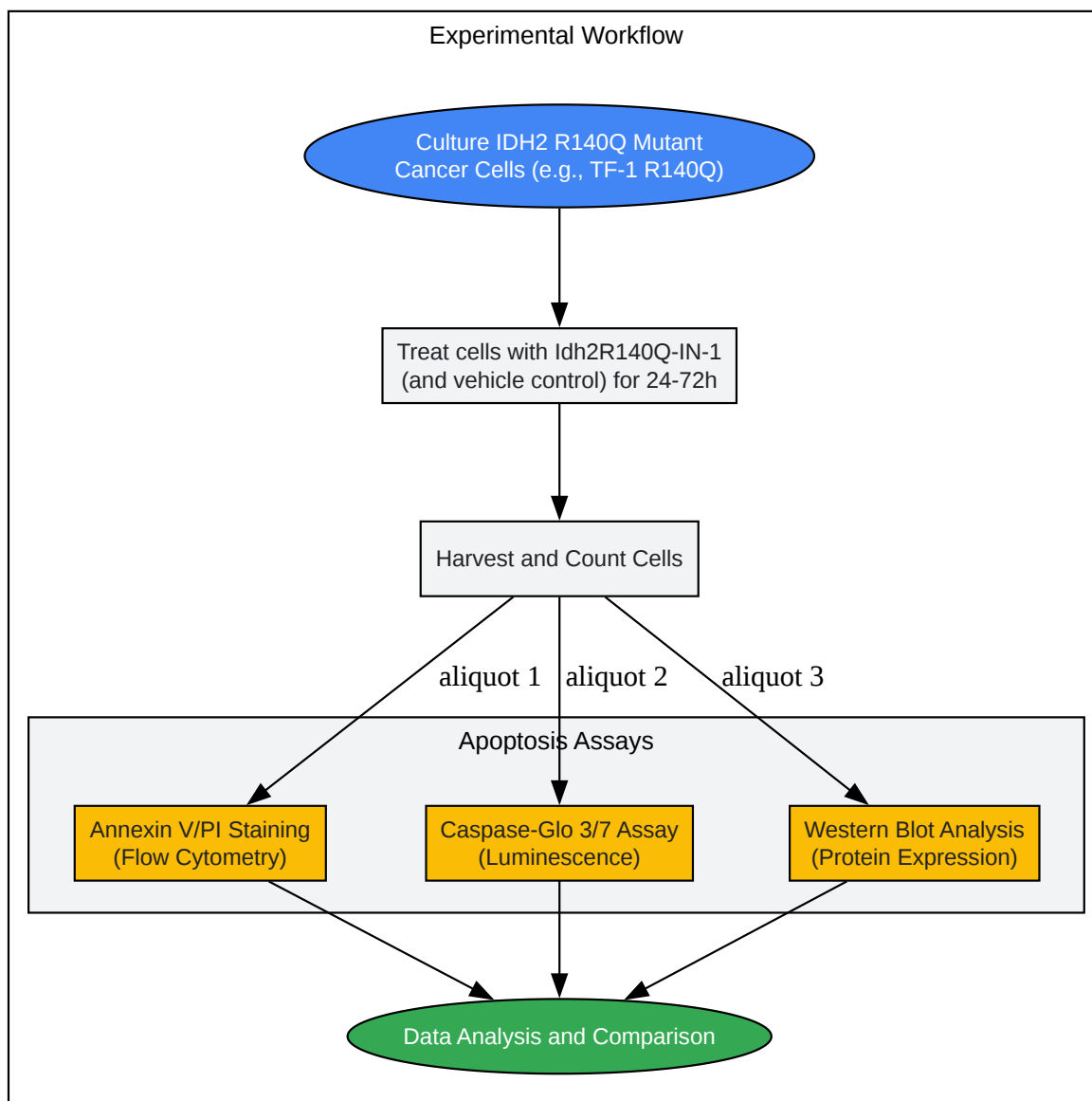
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Caption: Signaling pathway of IDH2 R140Q and inhibitor-induced apoptosis.

Experimental Protocols

General Workflow for Apoptosis Assessment

A multi-parametric approach is recommended to robustly assess apoptosis. The following workflow outlines the key steps from cell treatment to data analysis, employing complementary assays to measure different stages and markers of apoptosis.



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